Certified Purity for HPLC Method Validation
Commercially available dipyridamole mono-O-β-D-glucuronide reference standards are supplied with certified purity values that directly impact the accuracy of quantitative LC-MS/MS and HPLC-UV assays for dipyridamole metabolite analysis . The purity specification (>90% by HPLC) is verifiable via certificate of analysis and supports its use as a primary calibrant, in contrast to non-certified or in-house synthesized metabolites which lack documented purity profiles [1].
| Evidence Dimension | Certified Purity (HPLC) |
|---|---|
| Target Compound Data | >90% (HPLC) |
| Comparator Or Baseline | Non-certified reference materials (purity unspecified or <90%) |
| Quantified Difference | Minimum 90% purity threshold for regulatory-compliant method validation |
| Conditions | HPLC analysis; commercial reference standard specification (Sussex Research GU104004) |
Why This Matters
Procurement of a purity-certified standard ensures compliance with ICH Q2(R1) guidelines for analytical method validation, a prerequisite for regulatory submission in pharmaceutical development.
- [1] ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005. View Source
